molecular formula C18H13B B1591046 3-Bromo-p-terphenyl CAS No. 1762-87-4

3-Bromo-p-terphenyl

Cat. No. B1591046
CAS RN: 1762-87-4
M. Wt: 309.2 g/mol
InChI Key: JJKJPQMYYSMPBE-UHFFFAOYSA-N
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Description

3-Bromo-p-terphenyl is an aromatic compound with a central benzene ring substituted with two phenyl groups . It is mainly isolated from terrestrial and marine organisms . The central ring of p-Terphenyls is usually modified into more oxidized forms, e.g., para quinone and phenols .


Synthesis Analysis

The synthesis of p-terphenyl derivatives involves various strategies. One approach involves the synthesis of 4-Bromo-1,1’:4’,1’‘-terphenyl and 4-Methyl-1,1’:4’,1’'-terphenyl . Another method involves the synthesis of p-sexiphenyl and p-octiphenyl starting from 4-bromo-p-terphenyl and 4-bromo-p-quaterphenyl, respectively, using a nickel complex in the presence of bipyridine with DMF as solvent .


Molecular Structure Analysis

The molecular structure of this compound has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

P-Terphenyls usually possess an aromatic or a para quinone function in the central ring modified by different oxygen functions . Lateral benzene rings are usually modified by hydroxy groups, methoxy groups, and isoprenyl or O-isoprenyl groups at C-3, C-4, C-3’’ or/and C-4’' .


Physical And Chemical Properties Analysis

The physical and chemical properties of p-Terphenyls can be determined using various methods. For instance, the potential energy surface curve versus the dihedral angle N5–C2–O6–H10 was carried out for 3-Br-2-HyP molecule using the B3LYP/6-311++G (d,p) level of theory .

Scientific Research Applications

Optical Properties Enhancement

Researchers have explored postfunctionalization of polythiophenes to systematically study the effects of various functional groups, including bromo groups, on the optical and photophysical properties. Bromo, chloro, and formyl substituents have been found to increase the fluorescence yield in the solid state, indicating potential applications in light-emitting devices and sensors (Li, Vamvounis, & Holdcroft, 2002).

Fluorescence Brightness in Nanoparticles

In the development of fluorescent nanoparticles, bromo-functionalized polyfluorenes have been utilized to achieve bright and enduring fluorescence brightness. The introduction of bromo groups into polyfluorene chains enables the creation of nanoparticles that exhibit high fluorescence quantum yields, which can be further tuned for specific applications (Fischer, Baier, & Mecking, 2013).

Controlled Polymerization for Electronic Devices

The controlled chain-growth polymerization of regioregular polythiophenes from external initiators has demonstrated the ability to produce materials with precise molecular weights and narrow distributions, essential for electronic and photonic device applications. Bromo-functionalized initiators play a key role in achieving regioregularity and control over the polymerization process (Bronstein & Luscombe, 2009).

Catalytic Applications

The catalytic bromination of organic compounds has been explored for creating functional materials with specific properties. For instance, the bromination of pyrene derivatives in the presence of iron powder and FeBr3 has been studied for its regioselectivity, providing insights into the synthesis of complex organic structures with potential applications in organic electronics and photovoltaics (Feng et al., 2015).

Environmental Impact

While not directly related to 3-Bromo-p-terphenyl, research on brominated flame retardants (BFRs) highlights the environmental persistence and potential ecological impacts of brominated compounds. Studies have detected BFRs in deep ocean waters, indicating their widespread distribution and raising concerns about their effects on marine life (Boer et al., 1998).

Safety and Hazards

Safety data sheets suggest that contact with skin and eyes should be avoided and dust/fume/gas/mist/vapors/spray should not be inhaled . In case of contact, immediate medical attention is advised .

Mechanism of Action

Target of Action

3-Bromo-p-terphenyl is an aromatic compound that consists of a central benzene ring substituted with two phenyl groups P-terphenyls, a class to which this compound belongs, have been reported to exhibit cytotoxic, antimicrobial, antioxidant, and α-glucosidase inhibitory effects .

Mode of Action

It’s known that p-terphenyls usually possess an aromatic or a para quinone function in the central ring modified by different oxygen functions . This suggests that this compound may interact with its targets through these functional groups, leading to changes in the targets’ activity or function.

Biochemical Pathways

Given the reported biological activities of p-terphenyls , it can be inferred that this compound may affect pathways related to cell survival (cytotoxicity), microbial growth (antimicrobial activity), oxidative stress (antioxidant activity), and carbohydrate metabolism (α-glucosidase inhibition).

Result of Action

Based on the reported biological activities of p-terphenyls , it can be inferred that this compound may induce cell death (cytotoxicity), inhibit microbial growth (antimicrobial activity), neutralize reactive oxygen species (antioxidant activity), and inhibit α-glucosidase (an enzyme involved in carbohydrate metabolism).

Action Environment

It’s known that p-terphenyls are mainly isolated from terrestrial and marine organisms , suggesting that these compounds may be stable and active in a variety of environmental conditions

properties

IUPAC Name

1-bromo-3-(4-phenylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Br/c19-18-8-4-7-17(13-18)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKJPQMYYSMPBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90571597
Record name 1~3~-Bromo-1~1~,2~1~:2~4~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1762-87-4
Record name 1~3~-Bromo-1~1~,2~1~:2~4~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-3-(4-phenylphenyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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